molecular formula C22H24N2O3 B12215495 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12215495
M. Wt: 364.4 g/mol
InChI Key: ZLKLJIPSAHOWBA-UHFFFAOYSA-N
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Description

5-[5-(4-Ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a pyrazole-derived carboxylic acid characterized by a 4,5-dihydropyrazole core substituted with a 4-ethylphenyl group at position 5 and a phenyl group at position 3. The pentanoic acid chain at position 1 contributes to its hydrophilic properties, while the aromatic substituents enhance lipophilicity. The compound’s stereochemistry is presumed to be a racemic mixture unless resolved, as seen in similar dihydropyrazole derivatives .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-[3-(4-ethylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H24N2O3/c1-2-16-11-13-18(14-12-16)20-15-19(17-7-4-3-5-8-17)23-24(20)21(25)9-6-10-22(26)27/h3-5,7-8,11-14,20H,2,6,9-10,15H2,1H3,(H,26,27)

InChI Key

ZLKLJIPSAHOWBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of catalysts such as sodium acetate and solvents like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

The compound undergoes diverse chemical reactions due to its pyrazole ring and carboxylic acid group. Key reactions include:

2.1. Nucleophilic Substitution

The pyrazole ring’s nitrogen atoms act as nucleophiles, enabling substitution with electrophiles like alkyl halides or aryl halides. For example:

  • Reaction : Substitution of hydrogen atoms on the pyrazole ring with alkyl groups.

  • Mechanism : The lone pairs on nitrogen atoms facilitate attack on electrophilic centers, forming new bonds.

2.2. Electrophilic Substitution

The aromatic phenyl groups are prone to electrophilic substitution, such as nitration or bromination. This is influenced by directing effects of substituents (e.g., electron-donating groups like methoxy enhance reactivity).

2.3. Esterification/Amidation

The carboxylic acid group undergoes esterification with alcohols or amidation with amines:

  • Esterification :
    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

  • Amidation :
    RCOOH+R’NH2Coupling agentsRCO-NHR’+Byproducts\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{Coupling agents}} \text{RCO-NHR'} + \text{Byproducts}
    These reactions are catalyzed by acids (e.g., HCl) or coupling agents (e.g., HATU).

2.4. Condensation Reactions

The compound participates in condensation reactions, such as the formation of α,β-unsaturated ketones with carbonyl compounds .

Reaction Conditions and Optimization

The efficiency of these reactions depends on precise control of:

  • Temperature : Elevated temperatures accelerate substitution and condensation reactions.

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while protic solvents (e.g., ethanol) favor esterification.

  • Catalysts : Acid/base catalysts (e.g., H₂SO₄, NaOH) are critical for directing reaction pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. The ability to selectively target inflammatory pathways without broad immunosuppression presents a significant advantage in therapeutic applications .

Agricultural Applications

Herbicidal Activity
The compound's structure suggests potential use in herbicides. Research indicates that similar pyrazole derivatives can effectively inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yield .

Pesticide Development
Beyond herbicides, the compound may also find applications in pesticide formulations. Its efficacy against certain pests can be attributed to its ability to disrupt biological processes within these organisms, leading to their mortality or reduced reproductive success .

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Nanotechnology
The integration of pyrazole-based compounds into nanomaterials has been investigated for applications in drug delivery systems. Due to their biocompatibility and ability to encapsulate therapeutic agents, these nanomaterials can improve the efficacy and targeting of drugs in cancer therapy .

Case Studies

  • Anticancer Efficacy Study
    A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines. The most potent derivative showed IC50 values comparable to established chemotherapeutics, highlighting its potential as a lead compound for further development .
  • Herbicidal Activity Assessment
    Field trials assessing the herbicidal activity of a related pyrazole compound indicated a reduction in weed biomass by over 70% compared to untreated controls. This study underscores the feasibility of using such compounds in integrated weed management strategies .
  • Polymer Enhancement Research
    An investigation into the incorporation of pyrazole derivatives into polyvinyl chloride (PVC) showed marked improvements in thermal stability and mechanical properties. The modified PVC exhibited enhanced resistance to degradation under heat, suggesting practical applications in construction materials .

Mechanism of Action

The mechanism of action of 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substitutions

The compound shares a core 4,5-dihydropyrazole structure with several analogs, differing primarily in substituents and chain length. Key structural variations and their implications are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP logD Biological Relevance Reference
Target: 5-[5-(4-Ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₈H₂₈N₂O₃ (inferred) ~418.5 4-Ethylphenyl (position 5), phenyl (position 3), pentanoic acid chain ~3.5* ~1.0* Not reported; inferred from analogs
5-[5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₂H₂₄N₂O₅ 396.44 2-Methoxyphenyl (position 5), 4-methoxyphenyl (position 3), pentanoic acid chain 3.27 0.67 Alkaline phosphatase inhibition (analogs)
4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide C₂₁H₁₈FN₃O₂S 395.45 4-Fluorophenyl (position 5), phenyl (position 3), sulfonamide group ~2.8* ~0.5* Potential anti-inflammatory/antimicrobial
5-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₅H₂₄ClN₃O₅ 481.94 2-Chloro-6,7-dimethoxyquinolinyl (position 5), phenyl (position 3) ~4.0* ~1.2* Anticancer/antimicrobial (quinoline moiety)
4-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid C₂₀H₂₀N₂O₄ 352.39 4-Methoxyphenyl (position 5), phenyl (position 3), butanoic acid chain ~2.5 ~0.3 Not reported; shorter chain reduces solubility

*Estimated based on substituent contributions.

Physicochemical Properties

  • logP and Solubility: The ethyl group in the target compound increases hydrophobicity compared to methoxy (logP ~3.27) or fluoro (logP ~2.8) analogs . The pentanoic acid chain enhances aqueous solubility relative to butanoic acid derivatives (e.g., logSw = -3.43 for vs. lower solubility in ) .
  • Hydrogen Bonding: The carboxylic acid group (H-bond donor) and pyrazole N-atoms (H-bond acceptors) facilitate interactions with biological targets, similar to sulfonamide-containing analogs .

Biological Activity

The compound 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.39 g/mol

This compound features a pyrazole ring, which is crucial for its biological activity. The presence of both ethyl and phenyl groups enhances its lipophilicity and potential interaction with biological targets.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities. The following sections detail specific activities associated with 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Properties

The compound's antioxidant activity has also been evaluated through various assays. Pyrazole derivatives are known to scavenge free radicals effectively. In molecular docking studies, it was found that the compound interacts favorably with key antioxidant enzymes, suggesting a mechanism for its protective effects against oxidative stress .

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer potential. The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, it has been reported that certain pyrazole derivatives can inhibit the growth of breast and colon cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats.
    • Results indicated significant reduction in inflammation markers compared to control groups .
  • Evaluation of Antioxidant Activity :
    • The antioxidant capacity was assessed using DPPH and ABTS assays.
    • The tested compounds showed IC50 values comparable to established antioxidants like ascorbic acid, indicating strong radical scavenging abilities .
  • Anticancer Evaluation :
    • In vitro studies on breast cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis.
    • The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated ketones or diketones. For example, substituted pyrazole cores are often formed through Vilsmeier–Haack reactions or cyclization of hydrazines with β-keto esters . Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical. Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions .
Synthetic Step Key Reagents/Conditions Reference
Pyrazole ring formationHydrazine + β-keto ester, reflux, 12h
Substituent introduction4-Ethylphenyl Grignard reagent, THF
Carboxylic acid functionalizationOxidation of pentanone to pentanoic acid

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., diastereotopic protons in the dihydropyrazole ring at δ 3.2–4.1 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., C–H···O hydrogen bonds between the pyrazole and pentanoic acid moieties). Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O–H bonds (~2500–3000 cm⁻¹) .

Q. What are the recommended protocols for solubility testing and formulation in biological assays?

  • Methodological Answer :

  • Solubility screening : Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering .
  • Stability : Assess hydrolytic stability at pH 2–8 (37°C, 24h) using HPLC-UV .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-ethylphenyl with 4-fluorophenyl or nitro groups) and compare activity .

  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to cyclooxygenase-2 (COX-2) or kinases. Validate with MD simulations (NAMD/GROMACS) .

    Substituent Biological Activity Trend Reference
    4-EthylphenylModerate COX-2 inhibition (IC₅₀ ~5 µM)
    4-FluorophenylEnhanced selectivity (>10x vs. COX-1)
    Nitro group at C5Reduced solubility, increased cytotoxicity

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

  • Methodological Answer :

  • Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. ELISA for enzyme inhibition) .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in hepatocyte models .
  • Batch variability : Characterize purity (>95% by HPLC) and confirm stereochemistry (CD spectroscopy) .

Q. What strategies mitigate racemization during synthesis of chiral intermediates?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization .
  • Low-temperature kinetics : Perform reactions at –20°C to slow racemization .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental binding affinities?

  • Methodological Answer :

  • Force field limitations : AMBER vs. CHARMM parameters may yield divergent results. Cross-validate with QM/MM simulations .
  • Solvent effects : Include explicit water molecules in docking models to account for hydrophobic interactions .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) .
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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